molecular formula C22H19NO4S B2513034 Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate CAS No. 2415631-14-8

Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate

Cat. No.: B2513034
CAS No.: 2415631-14-8
M. Wt: 393.46
InChI Key: OGNOMUIAJPJYLS-UHFFFAOYSA-N
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Description

Its versatile nature allows for applications ranging from pharmaceutical studies to catalysis investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline and naphthalene derivatives, followed by sulfonation and propoxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl 4-propoxynaphthalene-1-sulfonic acid, while reduction could produce the corresponding alcohol derivative.

Scientific Research Applications

Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 4-methoxynaphthalene-1-sulfonate
  • Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate
  • Quinolin-8-yl 4-butoxynaphthalene-1-sulfonate

Uniqueness

Quinolin-8-yl 4-propoxynaphthalene-1-sulfonate stands out due to its unique propoxy group, which can influence its chemical reactivity and biological activity. This distinct feature may enhance its effectiveness in certain applications compared to its analogs.

Properties

IUPAC Name

quinolin-8-yl 4-propoxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-2-15-26-19-12-13-21(18-10-4-3-9-17(18)19)28(24,25)27-20-11-5-7-16-8-6-14-23-22(16)20/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNOMUIAJPJYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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